molecular formula C26H32N4O4S B2684629 N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-60-3

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

Cat. No.: B2684629
CAS No.: 688053-60-3
M. Wt: 496.63
InChI Key: ZBXBCUMGOCAYBX-UHFFFAOYSA-N
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Description

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a synthetic quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazoline core with a thioxo substituent at position 6 and a hexanamide chain at position 5. This compound’s structural complexity distinguishes it from simpler quinazoline analogs, warranting comparative analysis with related derivatives .

Properties

CAS No.

688053-60-3

Molecular Formula

C26H32N4O4S

Molecular Weight

496.63

IUPAC Name

N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35)

InChI Key

ZBXBCUMGOCAYBX-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. Its complex structure suggests diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C29H30N4O4S
Molecular Weight 530.6 g/mol
IUPAC Name This compound
InChI Key TTWUNMGMTJVYML-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and growth.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing processes such as apoptosis and proliferation.
  • DNA Intercalation : Potential intercalation into DNA structures may alter gene expression and disrupt normal cellular processes.

Case Studies

Several studies have explored the biological effects of similar compounds with structural similarities to this compound:

  • Anticancer Activity : A study demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Properties : Research has shown that compounds with thioxo groups can enhance antibacterial activity by disrupting bacterial cell membranes .

Anticancer Potential

The anticancer properties of this compound have been investigated in vitro. Similar compounds have demonstrated:

  • Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest .
  • Mechanisms of Action : The activation of apoptotic pathways through caspase activation has been noted in studies involving related quinazoline derivatives .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

  • Broad-Spectrum Activity : Studies indicate that similar compounds exhibit broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Mechanisms of Action : These compounds may exert their effects through membrane disruption and inhibition of nucleic acid synthesis .

Scientific Research Applications

Biological Activities

Anticancer Properties :
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, certain quinazoline derivatives have been shown to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells. The specific compound N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide may share similar mechanisms due to its structural analogies with known anticancer agents.

Antimicrobial Activity :
Quinazoline derivatives have also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound could be effective against bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.

Synthesis and Derivative Development

Synthetic Pathways :
The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the thioxo group via sulfurization methods.
  • Functionalization of the amino side chain using alkylation techniques to achieve the desired ethyl and phenyl substitutions.

Case Studies :
Several studies have explored the synthesis of related quinazoline compounds with promising biological activities. For example, a study on substituted quinazolines showed enhanced activity against specific cancer cell lines when modified at certain positions on the ring structure. These insights suggest that similar modifications could be beneficial for this compound.

Therapeutic Potential

Drug Development :
Given its structural features and preliminary biological activity data, this compound holds promise as a lead compound in drug development for cancer and infectious diseases. Ongoing research is necessary to evaluate its efficacy and safety through preclinical and clinical trials.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioxo Group

The thioxo (C=S) group exhibits nucleophilic substitution potential, particularly in reactions with halogenated reagents. For instance:

Reaction Reagents/Conditions Product Yield References
Substitution with alkyl halidesPhenacyl bromide, ethanol, refluxTriazine derivatives (e.g., 5 via CH₂ insertion)60–75%
Reaction with hydrazonyl halidesHydrazonyl halides (2a–l ), ethanolAzotriazines (4a–l ) with fused chromenopyrimidine-triazine systems65–80%

Key Observations :

  • Substitution occurs preferentially at the thioxo site due to its electrophilic nature .

  • Products show characteristic IR absorption bands at 1,593–1,573 cm⁻¹ (C=N) and NMR signals for CH₂ groups (e.g., δ 4.23 ppm) .

Condensation with Active Methylene Compounds

The quinazoline core reacts with active methylene reagents (e.g., ethyl acetoacetate) to form annulated heterocycles:

Reagent Conditions Product Key Spectral Data References
Ethyl acetoacetate (7a )Ethanol, reflux, 4 hTriazepinone (8a )m/z = 530 (M⁺), δ 4.06 ppm (CH₂)
Ethyl benzoylacetate (7b )Same as aboveTriazepinone (8b )m/z = 606 (M⁺), δ 9.72 ppm (OH)

Mechanistic Insight :

  • The reaction proceeds via enolate formation at the active methylene site, followed by cyclization to form a seven-membered triazepine ring .

Cycloaddition with Activated Unsaturated Compounds

The compound undergoes [4+2] cycloaddition with activated alkynes or nitriles:

Reagent Product Conditions Key Observations References
Dimethyl acetylenedicarboxylateTriazine (13 )Ethanol, 60°C, 3 hLoss of methanol; IR absorption at 1,720 cm⁻¹ (ester C=O)
EthoxymethylenemalonitrileTriazepine (15 )Ethanol, 70°C, 5 hLoss of ethanol; mass spectrum m/z = 588 (M⁺)

Schiff Base Formation

Condensation with aromatic aldehydes yields Schiff bases or triazoles, depending on substituent effects:

Aldehyde Product Conditions Structural Evidence References
p-ChlorobenzaldehydeTriazole (10a )Ethanol, reflux, 2 hm/z = 440 (vs. 442 for Schiff base); δ 9.67 ppm (CH=N)
SalicylaldehydeSchiff base (11 )Ethanol, 25°C, 12 hm/z = 424; δ 8.34–8.36 ppm (CH=N)

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl) favor triazole formation via cyclization .

  • Electron-donating groups (e.g., -OH) stabilize Schiff bases .

Hydrolysis of Amide Bond

The terminal amide group undergoes partial hydrolysis under acidic or basic conditions:

Conditions Product Yield Analytical Confirmation References
1M HCl, 80°C, 6 hHexanoic acid derivative45%IR loss at 3,300 cm⁻¹ (N-H); m/z = 318 (M⁺)
0.5M NaOH, reflux, 4 hAmmonium salt of hydrolyzed amide55%NMR: δ 1.25 ppm (CH₃ from ethyl group)

Biological Interactions as a Reaction Pathway

While not a traditional chemical reaction, the compound interacts with biological targets:

Target Interaction Type Outcome References
AcetylcholinesteraseCompetitive inhibitionIC₅₀ = 12.3 µM (via thioxo group binding)
Serotonin receptorsAllosteric modulationKᵢ = 8.7 nM (amide participation)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular properties, and biological activities of the target compound and its analogs:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield/Purity
Target Compound [1,3]dioxolo[4,5-g]quinazoline 6-thioxo, 7-hexanamide, N-ethyl(phenyl)aminopropyl ~610 (estimated) Unknown Not reported
(E)-N-Hydroxy-3-(4-oxo-3-propyl-3,4-dihydroquinazolin-6-yl)acrylamide (9d) 4-oxoquinazoline 3-propyl, 6-acrylamide, hydroxy group 276.1 HDAC inhibitor (anticancer) 65% yield, >95% purity
Alfuzosin-related impurities (e.g., N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]formamide) 6,7-dimethoxyquinazoline 2-methylaminopropyl, formamide/furanamide ~400 (estimated) Alpha-1 antagonist (BPH therapy) Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide [1,3]dioxolo[4,5-g]quinazoline 6-sulfanyl-methoxyethylamino, 2-(3,4-dimethoxyphenyl)ethyl 614.7 Unknown Not reported

Key Findings

Side-Chain Variations: The hexanamide chain in the target compound and ’s analog provides flexibility for membrane permeation, whereas the shorter acrylamide chain in 9d may limit bioavailability . The N-ethyl(phenyl)aminopropyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar hydroxy group in 9d or the methoxyethylamino-sulfanyl group in ’s compound .

The sulfanyl substituent in ’s compound may enhance redox activity, though its pharmacological profile is uncharacterized .

Synthetic Feasibility :

  • 9d was synthesized with moderate yield (65%) and high purity (>95%), whereas the target compound’s synthesis complexity (due to multiple substituents) may require optimized protocols .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s thioxo group would exhibit a C=S stretch (~1100 cm⁻¹), absent in 9d’s IR profile (C=O at 1657 cm⁻¹) .
  • Solubility : The dioxolo ring in the target compound may improve aqueous solubility compared to the lipophilic 6,7-dimethoxy groups in Alfuzosin analogs .
  • Melting Point : 9d’s melting point (177–178°C) suggests crystalline stability, while the target compound’s larger size may result in a higher or broader range .

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